Tautomer-Specific Electronic Architecture: 2H vs. 4H Isomer Differentiation for SAR Studies
The 2H tautomer of Benzo[g]thiazolo[5,4-e]indole is defined by a saturated methylene bridge at the 2-position of the thiazole ring, in contrast to the fully aromatic 4H tautomer (CAS 39999-65-0) [1]. This structural distinction is confirmed by the SMILES notation for the 2H form, which explicitly contains a `C1` atom linked to nitrogen and sulfur, whereas the 4H isomer's SMILES (c1ccc2c(c1)c3c(c4c2N=CC4)scn3) shows a fully conjugated `N=CC4` fragment . This results in a distinct molecular shape and electron distribution, which are critical for molecular recognition and packing in solid-state applications.
| Evidence Dimension | Saturation State of Thiazole Ring |
|---|---|
| Target Compound Data | Saturated methylene bridge at C2 (SMILES: C1N=C2...) |
| Comparator Or Baseline | Fully aromatic heterocycle (implied SMILES for 4H isomer: N=CC4 fragment) |
| Quantified Difference | Qualitative structural difference: saturated sp3 carbon vs. aromatic sp2 carbon, altering ring planarity and electron delocalization. |
| Conditions | Structural analysis based on deposited SMILES and IUPAC names in public databases. |
Why This Matters
For researchers conducting SAR studies, the tautomeric form dictates the molecular geometry and electronic properties, meaning any biological or material performance data from the 4H isomer cannot be extrapolated to the 2H form.
- [1] PubChem CID 57349938. 2h-Benzo[g]thiazolo[5,4-e]indole. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
